LM22A-4

Overview

Description

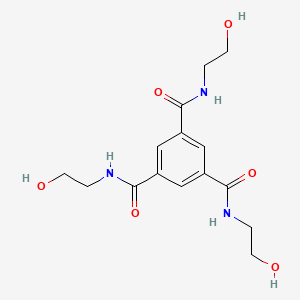

LM 22A4, also known as N, N’, N’'-Tris (2-hydroxyethyl)-1,3,5-benzenetricarboxamide, is a synthetic, selective small-molecule partial agonist of tropomyosin-related kinase B (TrkB). This compound is known for its neurotrophic activity, which includes inducing activation of Trk, Akt, and ERK in the mouse hippocampus and striatum. It has shown potential in reversing deficits in motor task learning in mice following traumatic brain injury and restoring respiratory function in a rat model of Rett syndrome .

Mechanism of Action

Target of Action

LM22A-4 is a synthetic, selective small-molecule partial agonist of TrkB , the main receptor of brain-derived neurotrophic factor (BDNF) . TrkB plays a crucial role in promoting neuronal survival, differentiation, and synaptic function .

Mode of Action

This compound interacts with TrkB by displacing BDNF with an IC50 of 47 nM . This interaction activates TrkB signaling, although the kinetics of this activation differ from those triggered by BDNF . In addition, this compound has been found to possess poor blood-brain-barrier penetration when administered systemically, so it has been given to animals instead via intranasal administration, with central nervous system TrkB activation observed .

Biochemical Pathways

This compound’s interaction with TrkB leads to the activation of downstream targets of TrkB, including the PI3K/AKT and MAPK/ERK pathways . These pathways play a significant role in cell survival and growth. The activation of these pathways by this compound is thought to contribute to its neuroprotective effects .

Result of Action

This compound has been found to produce neurogenic and neuroprotective effects in animals . It has been shown to prevent neuronal degeneration with efficacy equal to that of BDNF in in vitro models of neurodegenerative disease . In vivo experiments have shown that this compound can cause hippocampal and striatal TrkB activation in mice and improve motor learning after traumatic brain injury in rats . It also improves oligodendroglia density and favors myelin repair .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the method of administration can affect the compound’s action, efficacy, and stability. As mentioned earlier, due to its poor blood-brain-barrier penetration, this compound is often administered intranasally to ensure its action in the central nervous system .

Biochemical Analysis

Biochemical Properties

1-N,3-N,5-N-tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide plays a significant role in biochemical reactions, particularly in the context of mRNA delivery. This compound interacts with various biomolecules, including enzymes and proteins, to facilitate the efficient delivery of mRNA into cells. It has been shown to form stable complexes with mRNA, enhancing its stability and transfection efficiency. The interactions between 1-N,3-N,5-N-tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide and mRNA are primarily electrostatic and hydrophobic in nature, which helps protect the mRNA from degradation and promotes its uptake by cells .

Cellular Effects

The effects of 1-N,3-N,5-N-tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by enhancing the delivery of mRNA, which in turn can modulate gene expression and cellular metabolism. For instance, in human cell lines, the use of 1-N,3-N,5-N-tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide in LPNs has resulted in increased protein expression from the delivered mRNA, indicating its effectiveness in gene therapy applications .

Molecular Mechanism

At the molecular level, 1-N,3-N,5-N-tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide exerts its effects through several mechanisms. It binds to mRNA molecules, forming stable complexes that protect the mRNA from enzymatic degradation. Additionally, this compound facilitates the endosomal escape of mRNA, ensuring its release into the cytoplasm where it can be translated into proteins. The binding interactions between 1-N,3-N,5-N-tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide and mRNA are crucial for its function as an mRNA delivery agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-N,3-N,5-N-tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide have been observed to change over time. The stability of this compound in LPN formulations is a critical factor in its effectiveness. Studies have shown that 1-N,3-N,5-N-tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide maintains its stability over extended periods, ensuring sustained delivery of mRNA. Degradation of the compound can occur under certain conditions, which may impact its long-term efficacy .

Dosage Effects in Animal Models

The effects of 1-N,3-N,5-N-tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide vary with different dosages in animal models. At optimal dosages, this compound has been shown to effectively deliver mRNA and induce protein expression without significant toxicity. At higher doses, adverse effects such as inflammation and tissue damage have been observed. These findings highlight the importance of dosage optimization in the use of 1-N,3-N,5-N-tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide for therapeutic applications .

Metabolic Pathways

1-N,3-N,5-N-tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide is involved in several metabolic pathways, particularly those related to mRNA delivery and protein expression. This compound interacts with enzymes and cofactors that facilitate the encapsulation and release of mRNA within cells. The metabolic flux and levels of metabolites can be influenced by the presence of 1-N,3-N,5-N-tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide, which can impact the overall efficiency of mRNA delivery .

Transport and Distribution

The transport and distribution of 1-N,3-N,5-N-tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide within cells and tissues are critical for its function. This compound is transported into cells via endocytosis and is distributed within the cytoplasm. It interacts with various transporters and binding proteins that facilitate its localization and accumulation in target cells. The efficient transport and distribution of 1-N,3-N,5-N-tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide are essential for its role in mRNA delivery .

Subcellular Localization

The subcellular localization of 1-N,3-N,5-N-tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide is primarily within the cytoplasm, where it exerts its effects on mRNA delivery and protein expression. This compound may also localize to specific organelles, such as endosomes, where it facilitates the release of mRNA into the cytoplasm. The targeting signals and post-translational modifications of 1-N,3-N,5-N-tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide play a crucial role in its subcellular localization and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LM 22A4 involves the reaction of 1,3,5-benzenetricarboxylic acid with 2-aminoethanol. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

Activation of 1,3,5-benzenetricarboxylic acid: This step involves converting the acid into a more reactive intermediate, such as an acid chloride or an ester.

Reaction with 2-aminoethanol: The activated intermediate is then reacted with 2-aminoethanol to form the tris-amide product.

Industrial Production Methods

Industrial production of LM 22A4 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

LM 22A4 undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl groups in LM 22A4 can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amide groups can be reduced to amines under specific conditions.

Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

LM 22A4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Studied for its neurotrophic effects and potential in treating neurodegenerative diseases.

Medicine: Investigated for its therapeutic potential in conditions like traumatic brain injury and Rett syndrome.

Industry: Utilized in the development of neuroprotective agents and nootropics

Comparison with Similar Compounds

LM 22A4 is unique in its selective activation of the TrkB receptor. Similar compounds include:

7,8-Dihydroxyflavone: Another TrkB agonist with neuroprotective properties.

BDNF (Brain-Derived Neurotrophic Factor): A natural ligand for TrkB with broader biological effects.

Tropomyosin-related kinase A (TrkA) agonists: Compounds that selectively activate TrkA receptors.

LM 22A4 stands out due to its synthetic nature and specific partial agonist activity at the TrkB receptor, making it a valuable tool in neurotrophic research .

Properties

IUPAC Name |

1-N,3-N,5-N-tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O6/c19-4-1-16-13(22)10-7-11(14(23)17-2-5-20)9-12(8-10)15(24)18-3-6-21/h7-9,19-21H,1-6H2,(H,16,22)(H,17,23)(H,18,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGWJKANXFYJKHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)NCCO)C(=O)NCCO)C(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201045819 | |

| Record name | 1-N,3-N,5-N-Tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201045819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37988-18-4 | |

| Record name | N1,N3,N5-Tris(2-hydroxyethyl)-1,3,5-benzenetricarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37988-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-N,3-N,5-N-Tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201045819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LM22A-4 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GCL3P6AF5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dichlorophenyl)-2-[4-(2-phenylthiazol-4-yl)pyrimidin-2-yl]sulfanyl-acetamide](/img/structure/B1225380.png)

![N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-oxolanecarboxamide](/img/structure/B1225381.png)

![9-Bromo-6-[(3,4-dimethoxyphenyl)methyl]indolo[3,2-b]quinoxaline](/img/structure/B1225384.png)

![4,6-bis(1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B1225385.png)

![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B1225386.png)

![(5E)-3-(furan-2-ylmethyl)-5-[[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1225387.png)

![2-[4-(4-Chlorophenyl)sulfonyl-1-piperazinyl]-1-ethylbenzimidazole](/img/structure/B1225389.png)

![4-[[4-(4-Methoxyphenyl)-2-thiazolyl]amino]benzenesulfonamide](/img/structure/B1225394.png)

![3,4-Diethoxybenzoic acid [2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl] ester](/img/structure/B1225397.png)

![N-[3-[[diethylamino(sulfanylidene)methyl]thio]-1-oxopropyl]carbamic acid (4-methylphenyl) ester](/img/structure/B1225399.png)

![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid [2-[2-(3,4-diethoxyphenyl)ethylamino]-2-oxoethyl] ester](/img/structure/B1225402.png)

![3-hydroxybenzoic acid [2-(1H-indol-3-yl)-2-oxoethyl] ester](/img/structure/B1225403.png)